molecular formula C10H14O B150451 Perillene CAS No. 539-52-6

Perillene

Cat. No.: B150451
CAS No.: 539-52-6
M. Wt: 150.22 g/mol
InChI Key: XNGKCOFXDHYSGR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been found to elicit distinct electrophysiological responses in the antennae of the apple blossom weevil . It has been suggested that Perillene is one of several molecules in the emanation bouquet of apple tree buds which may be used by adult weevils as chemical cues to discrimination during host-searching behavior .

Mode of Action

It is known that the conversion of β-myrcene to the furanoid flavor compound this compound by pleurotus ostreatus was investigated using trideutero β-myrcene, trideutero α-(z)-acaridiol, and non-labeled 1,2- and 3,10-epoxy-β-myrcene, α,α-acarilactol, and this compound as substrates .

Biochemical Pathways

The formation of α-(Z)-acaridiol was the metabolic bottleneck of the conversion of β-myrcene to this compound . Once formed, this key intermediate was rapidly oxidized, and the resulting cyclic lactol was dehydrated to yield this compound . Bioconversion of the supplemented this compound to α,α-acariolide indicated that this compound was another intermediate of the pathway and prone to further oxidative degradation .

Pharmacokinetics

It is known that the compound is a component of the essential oil obtained by extraction of the leaves of perilla frutescens , suggesting that it is likely absorbed and distributed in the body when consumed

Result of Action

This compound has been claimed to have anti-inflammatory and bactericidal action . The data suggest that the fungus converted the cytotoxic β-myrcene in its environment into a metabolically usable carbon source along this route .

Action Environment

Environmental factors can significantly influence the volatile compounds composition, phenolics, and the biological activity of plant species . .

Chemical Reactions Analysis

Types of Reactions

Perillene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

3-(4-methylpent-3-enyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(2)4-3-5-10-6-7-11-8-10/h4,6-8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGKCOFXDHYSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1=COC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202167
Record name Perillene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-52-6
Record name Perillene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perillene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perillene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERILLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM4D4646ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of perillene?

A1: this compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: While the provided research papers do not delve into detailed spectroscopic analyses, they often utilize GC-MS (Gas Chromatography-Mass Spectrometry) [, , , , , , , , , , , , , ] to identify and quantify this compound in complex mixtures, such as essential oils. NMR (Nuclear Magnetic Resonance) data might be available in specialized databases or require dedicated spectroscopic investigation.

Q3: What are the natural sources of this compound?

A3: this compound is found in the essential oils of various plants, notably Perilla frutescens [, ], Elsholtzia ciliata [, ], and Citrus grandis []. It has also been identified in the volatile profiles of Rosa banksiae varieties [], Caragana species [], and Florence fennel [], among others [, , , , , ].

Q4: How is this compound biosynthesized?

A4: Research suggests that this compound biosynthesis in Perilla frutescens involves specific genes (N, Fr1, and Fr5) that control the conversion of precursors like trans-citral []. In Pleurotus ostreatus, a fungus capable of biotransforming β-myrcene into this compound, the pathway involves epoxidation and subsequent ring opening of β-myrcene, leading to the formation of α-acaridiol, which is further oxidized to this compound [, ].

Q5: Are there synthetic routes to produce this compound?

A5: Yes, several synthetic methods have been developed for this compound. These include:

  • Alkylation of 3-bromofuran []
  • Bioconversion of β-myrcene using Pleurotus ostreatus [, ]
  • Synthesis from methallyl alcohol and prenyl chloride []
  • Radical cyclization of 2-bromo-1-ethoxyethyl alk-2-ynyl ethers []
  • Synthesis via unsaturated lactones from non-furanoid intermediates []
  • Reductive annulation of 1,1,1-trichloroethyl propargyl ethers []
  • Reactions of α-oxo ketene dithioacetals with dimethylsulfonium methylide []
  • Regio-controlled prenylation of 3-furylmethylmagnesium bromide in the presence of copper(I) iodide []
  • Li2CuCl4-catalyzed cross-coupling reaction of allylic carbonates []
  • A convenient synthesis utilizing 3-alkyl- and 3-alkenylfurans []

Q6: What is the odor profile of this compound?

A6: this compound possesses a unique flowery citrus-like aroma []. It is often described as having a peppery, citrusy, and slightly woody scent.

Q7: How does the structure of this compound relate to its odor?

A7: Studies comparing furans and thiophenes related to rose furan and this compound revealed that the difference in odor between the furan and thiophene analogs is surprisingly small, particularly for this compound and thiothis compound []. This suggests that the furan ring system is crucial for the characteristic odor, while the oxygen-sulfur exchange has a minor impact. The position and structure of the side chain also play a role in odor, but their influence seems less significant within the compared compounds [].

Q8: Does this compound exhibit any biological activity?

A8: While the provided research focuses primarily on this compound's occurrence, synthesis, and aroma, some studies suggest potential biological roles:

  • Insect Attraction: this compound, along with other volatiles, was found to attract the apple blossom weevil (Anthonomus pomorum) to apple tree buds, suggesting its role as a potential chemical cue for host-searching behavior [].
  • Insect Repellent: Conversely, this compound was identified as a potential repellent for Chlorophorus caragana, a trunk borer, highlighting the context-dependent nature of its biological activity [].

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